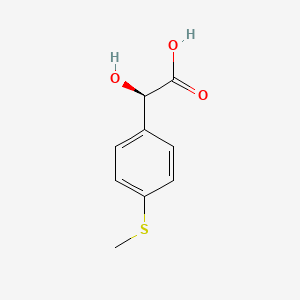

(R)-4-Methylthiomandelic acid

Description

(R)-4-Methylthiomandelic acid is a chiral organic compound belonging to the mandelic acid family. Its structure features a phenyl ring substituted with a methylthio (-SCH₃) group at the para position and a hydroxyl (-OH) group on the adjacent carbon, with the (R)-configuration at the stereocenter.

Properties

IUPAC Name |

(2R)-2-hydroxy-2-(4-methylsulfanylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCFPPVMJBLAMW-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Methylthiomandelic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric synthesis, which can be achieved through the use of chiral auxiliaries or chiral catalysts. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at low temperatures to maintain the integrity of the chiral center.

Industrial Production Methods

In an industrial setting, the production of ®-4-Methylthiomandelic acid may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and reduce the need for harsh chemical reagents.

Chemical Reactions Analysis

Types of Reactions

®-4-Methylthiomandelic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can occur at the aromatic ring or the carboxylic acid group, with reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: The major product is often the corresponding sulfoxide or sulfone.

Reduction: The major product is typically the corresponding alcohol.

Substitution: The major products depend on the substituents introduced, such as halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Methylthiomandelic acid is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, ®-4-Methylthiomandelic acid can be used as a probe to study enzyme-substrate interactions. Its chiral nature makes it a valuable tool for investigating the stereospecificity of enzymatic reactions.

Medicine

In medicine, ®-4-Methylthiomandelic acid has potential applications as a precursor for the synthesis of drugs that target specific biological pathways. Its ability to interact with chiral receptors in the body makes it a promising candidate for drug development.

Industry

In the industrial sector, ®-4-Methylthiomandelic acid can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functional characteristics.

Mechanism of Action

The mechanism of action of ®-4-Methylthiomandelic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, influencing their activity and modulating various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The mandelic acid scaffold is highly versatile, and derivatives are often modified to tune properties such as solubility, bioavailability, or biological activity. Below is a comparison of (R)-4-Methylthiomandelic acid with structurally related compounds:

Table 1: Structural and Functional Comparison of Mandelic Acid Derivatives

Key Observations:

Substituent Effects :

- Electron-Donating vs. Withdrawing Groups : The methylthio group in (R)-4-Methylthiomandelic acid is electron-donating, contrasting with electron-withdrawing halogens (-Cl, -Br) in other derivatives. This difference may influence acidity (pKa) and reactivity in synthesis.

- Steric and Stereochemical Impact : Para-substituted derivatives (e.g., 4-Cl, 4-Br) exhibit predictable stereochemical outcomes in catalysis, whereas ortho-substituted analogs (e.g., 2-Br) face steric hindrance .

Applications :

- Halogenated derivatives (Cl, Br) are more extensively studied in pharmaceutical and catalytic contexts, whereas the methylthio analog lacks documented research depth.

Biological Activity

(R)-4-Methylthiomandelic acid is a chiral compound derived from mandelic acid, which has garnered attention due to its potential biological activities. This article explores the biological activity of (R)-4-Methylthiomandelic acid, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

(R)-4-Methylthiomandelic acid is characterized by the following chemical formula: . Its structure includes a thiol group that may contribute to its biological activity through various mechanisms, such as antioxidant properties and interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of mandelic acid, including (R)-4-Methylthiomandelic acid, exhibit varying degrees of antimicrobial activity. A series of ionic liquids synthesized from mandelic acid showed low antimicrobial activity against several bacterial and fungal strains, indicating that structural modifications can influence biological effectiveness .

Table 1: Antimicrobial Activity of Mandelic Acid Derivatives

| Compound | Bacterial Activity | Fungal Activity |

|---|---|---|

| (R)-4-Methylthiomandelic acid | Moderate | Low |

| Methyl ester derivative | Low | Low |

| Ethyl ester derivative | Moderate | Moderate |

Chiral Selectivity and Enantiomeric Effects

The biological effects of (R)-4-Methylthiomandelic acid can vary significantly between its enantiomers. Research indicates that the chiral recognition processes play a crucial role in determining the compound's pharmacological profile. For example, studies on mandelic acid derivatives have shown that different substituents at the carboxyl and hydroxyl positions can affect chiral selectivity and retention times in chromatographic analyses .

Case Study: Chiral Recognition Mechanisms

In a systematic study involving various mandelic acid derivatives, it was found that the retention times and elution orders of enantiomers were influenced by their functional groups. The presence of electron-donating groups enhanced interaction with chiral selectors, while sterically bulky groups hindered recognition .

Structure-Activity Relationships (SAR)

Understanding the SAR of (R)-4-Methylthiomandelic acid is critical for optimizing its biological activity. The following factors are essential in determining the compound's efficacy:

- Functional Groups : The presence and position of functional groups such as methyl and thiol groups can significantly influence biological interactions.

- Steric Hindrance : Larger substituents may impede binding to target sites, affecting potency.

- Electronic Effects : Electron-withdrawing or donating groups can modulate the compound's reactivity and interaction with biological targets.

Table 2: Structure-Activity Relationships of Mandelic Acid Derivatives

| Substituent | Effect on Activity |

|---|---|

| Methyl group | Increases lipophilicity |

| Thiol group | Potential antioxidant properties |

| Alkyl chain length | Affects solubility and toxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.